Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
CAS No.: 1296114-57-2
Cat. No.: VC0113999
Molecular Formula: C10H14F2O4
Molecular Weight: 236.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1296114-57-2 |
|---|---|
| Molecular Formula | C10H14F2O4 |
| Molecular Weight | 236.215 |
| IUPAC Name | dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | GOPQWNFHKWAXNX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(CC(C1)(F)F)C(=O)OC |
Introduction
Structural Characteristics and Physical Properties
Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate features a cyclohexane ring with two strategically positioned fluorine atoms at the 5-position and two methyl carboxylate groups at positions 1 and 3. This arrangement of functional groups significantly influences the compound's electronic distribution, reactivity, and stability. The difluoro substituents play a critical role in altering the electronic properties of the cyclohexane ring through their strong electron-withdrawing effect.
The presence of two ester groups provides sites for various chemical transformations, making this compound versatile for synthetic applications. The methyl esters can undergo typical ester reactions, including hydrolysis, transesterification, and reduction, providing pathways for further functionalization.
Key physical and chemical properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C10H14F2O4 |
| Molecular Weight | 236.216 g/mol |
| CAS Number | 1296114-57-2 |
| Polar Surface Area (PSA) | 52.60000 |
| LogP | 1.38400 |
| Appearance | Not specified in available literature |
| Storage Conditions | Recommended at 2-8°C (inferred from similar compounds) |
The LogP value of 1.38400 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This characteristic can be advantageous for applications requiring membrane permeability or interaction with both polar and non-polar environments. The polar surface area (PSA) of 52.60000 provides insight into the compound's potential for hydrogen bonding and membrane permeability , which are important considerations for applications in medicinal chemistry and drug design.
Comparison with Structurally Related Compounds
To better understand the unique features of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, it is instructive to compare it with structurally related compounds. Table 2 presents a comparison of key properties with several related compounds mentioned in the search results.
Table 2: Comparison of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate | C10H14F2O4 | 236.216 | 1296114-57-2 | Reference compound |
| Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate | C13H18F2O4 | 276.28 | 1296114-58-3 | Additional allyl group at position 1 |
| 5,5-Difluorocyclohexane-1,3-dicarboxylic acid | C8H10F2O4 | 208.16 | Not provided | Carboxylic acid vs. methyl ester |
| 5,5-Dimethylcyclohexane-1,3-diol | C8H16O2 | 144.21 | 597-98-8 | Methyl groups vs. fluorine; hydroxyl vs. carboxylate |
| Dimethyl cyclopentane-1,3-dicarboxylate | C9H14O4 | 186.20 | 2435-36-1 | Cyclopentane vs. cyclohexane ring; no fluorine atoms |
The structural differences between these compounds significantly impact their chemical properties and potential applications:
These comparisons highlight how subtle structural modifications can lead to significant changes in chemical behavior and potential applications. Understanding these structure-property relationships is crucial for the rational design of compounds with desired properties for specific applications.
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